Cas no 2228405-18-1 (methyl 4-carbamothioyl-2-methylbenzoate)

Methyl 4-carbamothioyl-2-methylbenzoate is a thiocarbamide derivative characterized by its benzoate ester and carbamothioyl functional groups. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both ester and thiocarbamoyl moieties enhances its reactivity, enabling versatile transformations such as nucleophilic substitutions and cyclizations. Its structural features make it suitable for applications in heterocyclic synthesis and ligand design. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Further research explores its utility in medicinal chemistry, particularly in the development of bioactive molecules.
methyl 4-carbamothioyl-2-methylbenzoate structure
2228405-18-1 structure
Product Name:methyl 4-carbamothioyl-2-methylbenzoate
CAS No:2228405-18-1
MF:C10H11NO2S
MW:209.26484131813
CID:6034871
PubChem ID:165609907
Update Time:2025-06-14

methyl 4-carbamothioyl-2-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-carbamothioyl-2-methylbenzoate
    • EN300-1739141
    • 2228405-18-1
    • Inchi: 1S/C10H11NO2S/c1-6-5-7(9(11)14)3-4-8(6)10(12)13-2/h3-5H,1-2H3,(H2,11,14)
    • InChI Key: KOZFEEZBWBJKHX-UHFFFAOYSA-N
    • SMILES: S=C(C1C=CC(C(=O)OC)=C(C)C=1)N

Computed Properties

  • Exact Mass: 209.05104977g/mol
  • Monoisotopic Mass: 209.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 84.4Ų

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Additional information on methyl 4-carbamothioyl-2-methylbenzoate

Comprehensive Overview of Methyl 4-Carbamothioyl-2-Methylbenzoate (CAS No. 2228405-18-1): Properties, Applications, and Industry Insights

Methyl 4-carbamothioyl-2-methylbenzoate (CAS No. 2228405-18-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This thioamide derivative features a methyl benzoate backbone with a carbamothioyl functional group, making it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential in drug discovery, particularly in modulating enzyme activity and targeting metabolic pathways.

The compound’s CAS registry number 2228405-18-1 ensures precise identification in global chemical databases, a critical factor for researchers navigating high-throughput screening or structure-activity relationship (SAR) studies. With the rise of AI-driven molecular design, queries like "methyl 4-carbamothioyl-2-methylbenzoate solubility" or "CAS 2228405-18-1 synthetic route" reflect growing interest in its physicochemical properties and scalable production methods.

In agrochemical applications, methyl 4-carbamothioyl-2-methylbenzoate serves as a precursor for crop protection agents, aligning with the demand for sustainable pest control solutions. Its thiourea moiety contributes to chelating properties, relevant in formulations addressing micronutrient deficiencies in plants—a trending topic in precision agriculture forums.

From a synthetic chemistry perspective, this compound exemplifies the convergence of green chemistry principles and atom economy. Researchers optimizing one-pot reactions often explore derivatives of CAS 2228405-18-1 to minimize waste, responding to industry priorities like "eco-friendly synthesis" and "catalytic efficiency." Analytical techniques such as HPLC purity analysis and NMR spectroscopy are routinely employed to characterize its stability under varying conditions.

The pharmaceutical sector values methyl 4-carbamothioyl-2-methylbenzoate for its role in developing small-molecule inhibitors, especially in oncology and infectious disease research. Patent filings referencing this compound often correlate with kinase inhibition mechanisms, a hotspot in targeted therapy discussions. FAQs like "biological activity of carbamothioyl compounds" underscore its relevance in medicinal chemistry.

Regulatory compliance remains paramount when handling CAS 2228405-18-1. While not classified as hazardous, proper storage protocols (e.g., anhydrous environments) are recommended to preserve its reactivity. Safety data sheets emphasize glovebox usage and ventilation standards, addressing lab safety concerns frequently searched in academic and industrial settings.

Emerging trends in computational chemistry have spurred interest in modeling the electrostatic potential of methyl 4-carbamothioyl-2-methylbenzoate to predict interaction sites. Such studies align with broader inquiries like "molecular docking simulations" or "QSAR modeling parameters," reflecting the compound’s utility in rational drug design pipelines.

In summary, methyl 4-carbamothioyl-2-methylbenzoate (CAS No. 2228405-18-1) represents a multifaceted tool for modern chemistry, bridging gaps between academic research and industrial applications. Its adaptability across disciplines ensures sustained relevance in scientific literature and patent landscapes, while SEO-optimized queries continue to drive visibility for this promising compound.

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